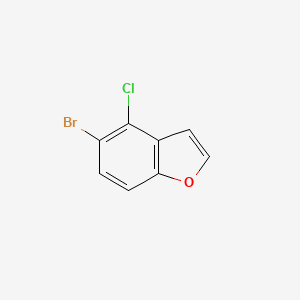

5-Bromo-4-cloro-1-benzofurano

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

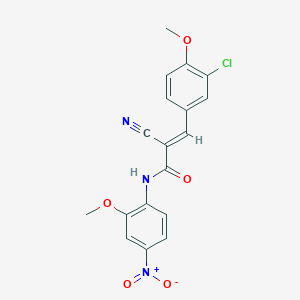

5-Bromo-4-chloro-1-benzofuran is a compound with the molecular weight of 231.48 . It is a light yellow liquid and is used in the synthesis of 1-(7-benzofuranyl)-4-methylpiperazine .

Synthesis Analysis

The synthesis of benzofuran derivatives involves various strategies. One common method involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis

The molecular structure of 5-Bromo-4-chloro-1-benzofuran consists of a benzofuran ring substituted with bromine and chlorine atoms . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For instance, they can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis . They can also be synthesized via an isocyanide-mediated and Pd-catalyzed 5-exo-dig reductive cyclization of 1-(2-hydroxyphenyl)-propargyl alcohols .Physical And Chemical Properties Analysis

5-Bromo-4-chloro-1-benzofuran is a light yellow liquid . It has a molecular weight of 231.48 .Aplicaciones Científicas De Investigación

Efectos Antiproliferativos: El compuesto 36, un benzofurano sustituido, exhibe una inhibición significativa del crecimiento celular en varias líneas celulares cancerosas, incluyendo leucemia, cáncer de pulmón, cáncer de colon, cáncer del SNC, melanoma y cáncer de ovario . Los investigadores exploran su potencial como agente anticancerígeno.

Compuestos de Chalcona: Las chalconas sustituidas con benzofurano (como las 3-aril-1-(5-bromo-1-benzofuran-2-il)-2-propanonas) también son candidatos prometedores para el desarrollo de fármacos contra el cáncer . Estos compuestos pueden ofrecer nuevas vías terapéuticas.

Actividad Antimicrobiana

Los compuestos de benzofurano han demostrado propiedades antimicrobianas. Los puntos clave incluyen:

- Sustitución en la posición 4: Los sustituyentes que contienen halógenos o grupos hidroxilo en la posición 4 mejoran la actividad antimicrobiana . Los investigadores investigan estos derivados para posibles aplicaciones clínicas.

Unión al Receptor de Serotonina

El 5-bromobenzofurano está involucrado en la síntesis de 1-(7-benzofuranil)-4-metilpiperazina, que se une selectivamente al receptor de serotonina 5-HT2A in vitro . Comprender tales interacciones contribuye al diseño de fármacos.

Química Sintética

Los avances recientes en la construcción de anillos de benzofurano brindan información valiosa:

Ciclización de radicales libres única: Los investigadores han desarrollado un método para construir derivados complejos de benzofurano utilizando una cascada de ciclización de radicales libres. Este enfoque produce compuestos de benzofurano policíclicos que antes eran difíciles de sintetizar .

Túnel cuántico de protones: Otro método innovador implica la construcción de anillos de benzofurano a través del túnel cuántico de protones. Este proceso produce altos rendimientos y menos reacciones secundarias, lo que facilita la síntesis de sistemas cíclicos complejos .

En resumen, el 5-Bromo-4-cloro-1-benzofurano tiene un gran potencial en diversos campos, desde la investigación del cáncer hasta los estudios antimicrobianos y la química sintética. Sus propiedades multifacéticas lo convierten en un tema intrigante para futuras investigaciones. 🌟

Mecanismo De Acción

Target of Action

Benzofuran compounds, which 5-bromo-4-chloro-1-benzofuran is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been used in the treatment of various diseases, including cancer and psoriasis .

Mode of Action

Benzofuran derivatives have been shown to interact with their targets in a variety of ways, leading to changes in cellular function . For example, some benzofuran derivatives have been found to have significant cell growth inhibitory effects .

Biochemical Pathways

Benzofuran derivatives have been found to affect a variety of biochemical pathways, leading to their diverse pharmacological activities . For instance, some benzofuran derivatives have been shown to have anti-tumor activity, suggesting that they may affect pathways related to cell growth and proliferation .

Pharmacokinetics

The bioavailability of benzofuran derivatives can be influenced by various factors, including their chemical structure and the presence of functional groups .

Result of Action

Benzofuran derivatives have been shown to have a variety of effects at the molecular and cellular level, including inhibiting cell growth .

Action Environment

It is known that the activity of benzofuran derivatives can be influenced by various factors, including the presence of other compounds and the ph of the environment .

Safety and Hazards

Direcciones Futuras

Research on natural products containing benzofuran has remarkably increased during the past few decades . Newly isolated natural products with complex structures are being studied, characterized, and screened for possible biological activities . Several of such compounds have exhibited various biological activities, thus their total syntheses have attracted much attention from synthetic organic chemists .

Análisis Bioquímico

Biochemical Properties

5-Bromo-4-chloro-1-benzofuran plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to bind strongly and with high selectivity to the serotonin receptor 5-HT2A in the presence of the receptor 5-HT7 in vitro . This interaction suggests its potential use in modulating serotonin-related pathways, which are critical in mood regulation and other neurological functions.

Cellular Effects

The effects of 5-Bromo-4-chloro-1-benzofuran on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, compounds with similar structures have been shown to exhibit antibacterial activity against various bacterial strains . This indicates that 5-Bromo-4-chloro-1-benzofuran may also possess antimicrobial properties, potentially affecting cellular processes in pathogenic microorganisms.

Molecular Mechanism

At the molecular level, 5-Bromo-4-chloro-1-benzofuran exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, the compound’s interaction with serotonin receptors suggests a mechanism involving the modulation of neurotransmitter pathways . Additionally, its structure allows for potential interactions with other biomolecules, influencing various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-4-chloro-1-benzofuran change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that benzofuran derivatives can exhibit sustained biological activity over extended periods . This suggests that 5-Bromo-4-chloro-1-benzofuran may have stable and long-lasting effects in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 5-Bromo-4-chloro-1-benzofuran vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial activity. At higher doses, it may cause toxic or adverse effects. For instance, similar compounds have shown dose-dependent toxicity in various animal studies . Therefore, careful dosage optimization is essential to maximize the compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

5-Bromo-4-chloro-1-benzofuran is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. Benzofuran derivatives are known to undergo various metabolic transformations, leading to the formation of active metabolites . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of 5-Bromo-4-chloro-1-benzofuran within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments. For example, benzofuran derivatives have been shown to interact with membrane transporters, facilitating their cellular uptake and distribution .

Subcellular Localization

The subcellular localization of 5-Bromo-4-chloro-1-benzofuran is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. Understanding the subcellular localization is essential for elucidating the compound’s activity and function at the molecular level .

Propiedades

IUPAC Name |

5-bromo-4-chloro-1-benzofuran |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClO/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZRMOALIAATZRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1OC=C2)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-methyl-2H-chromen-2-one](/img/structure/B2586471.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2586474.png)

![1-{Imidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one](/img/structure/B2586475.png)

![ethyl 2-[(2Z)-8-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-amido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2586476.png)

![1-[3-(2-Pyrazinyl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride hydrate](/img/structure/B2586479.png)

![2-[(2-chlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone](/img/structure/B2586480.png)

![1-[(2-methoxy-4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2586484.png)

![2-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiazole-4-carboxamide](/img/structure/B2586487.png)